N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety and a hydroxypropyl substituent. The compound’s structure comprises a 3-methylbenzenesulfonamide group linked to a 2-hydroxypropyl chain, which is further substituted with a benzo[d][1,3]dioxol-5-yl group.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-3-5-14(8-12)24(20,21)18-10-17(2,19)13-6-7-15-16(9-13)23-11-22-15/h3-9,18-19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTNHJQTEQINBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Conversion of the sulfonamide to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide exhibit anticonvulsant properties. Studies have shown that derivatives can interact with sodium channels, which are critical in the propagation of action potentials in neurons. For example, certain sulfonamide derivatives have demonstrated efficacy in reducing seizure activity in animal models by prolonging sodium channel inactivation .
Neuroprotective Effects
The compound's interactions with serotonin receptors (specifically 5-HT2C and 5-HT2B) suggest potential applications in treating mood disorders and anxiety . Additionally, its ability to inhibit acetylcholinesterase points to possible therapeutic uses in neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Some studies have reported that compounds with similar structures possess antimicrobial activity. The presence of the sulfonamide group is often associated with antibacterial effects, making these compounds candidates for further development as antimicrobial agents.
Polymer Chemistry
The unique chemical properties of this compound allow it to be used as an additive in polymer formulations. Its ability to modify surface properties can enhance the performance of polymers in various applications, including coatings and adhesives.
Insect Growth Regulators
Research has indicated that derivatives of benzo[d][1,3]dioxole can act as insect growth regulators (IGRs), inhibiting chitinases and affecting insect development . This application is particularly relevant in agricultural settings for pest control.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step processes that include the reaction of benzo[d][1,3]dioxole derivatives with appropriate sulfonamides under controlled conditions. Advanced synthetic techniques such as microwave-assisted synthesis can enhance yield and purity .
Common Reactions:
- Oxidation: Can be performed using potassium permanganate or chromium trioxide.
- Reduction: Lithium aluminum hydride is often used for reducing functional groups.
- Substitution: Nucleophilic substitution reactions can occur at the sulfonamide moiety .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of similar compounds to identify key functional groups responsible for biological activity:
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide with structurally or functionally related compounds from the provided evidence:
Key Findings and Analysis
The benzodioxol group, common to the target compound and derivatives, contributes to increased lipophilicity, which may improve membrane permeability compared to simpler aromatic systems .
Synthetic Methodology :
- The target compound likely employs sulfonylation, contrasting with the amide couplings in and . Sulfonylation typically requires milder conditions (e.g., room temperature) compared to the 50°C heating used in .
- Purification methods vary: uses preparative HPLC for high purity (>95%), whereas relies on crystallization, which may limit yield .
Spectroscopic Differentiation :
- IR Spectroscopy : The target compound’s sulfonamide S=O stretches (1350–1300 cm⁻¹) are distinct from the amide C=O stretches (~1650 cm⁻¹) in and .
- NMR : The benzodioxol protons (δ 6.0–6.8 ppm) are consistent across all benzodioxol-containing compounds, but the target’s hydroxypropyl chain would show unique splitting patterns (e.g., δ 3.5–4.0 ppm for -CH(OH)-) .
Potential Applications: The target compound’s sulfonamide and hydroxyl groups make it a candidate for metalloenzyme inhibition (e.g., carbonic anhydrase) or metal-catalyzed reactions, similar to the N,O-bidentate system in . In contrast, ’s benzimidazoles prioritize heterocyclic diversity for antimicrobial activity, while ’s thiazole-acetamide derivatives may target kinase pathways .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Compound Overview
The compound features a benzo[d][1,3]dioxole moiety and a sulfonamide group, which are known to influence its biological activity. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1396873-00-9
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate sulfonamide precursors. Common methods include the use of bases such as triethylamine in organic solvents like dichloromethane at room temperature to facilitate the reaction. Industrial methods may utilize continuous flow synthesis for efficiency and scalability.
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| JC124 | 3.25 | NLRP3 inflammasome inhibition |
| Glyburide | N/A | Induces insulin release; anti-inflammatory effects |
| This compound | TBD | Potential apoptosis inducer |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. In vitro studies have demonstrated that modifications on the sulfonamide moiety can enhance inhibitory potency against this target .
Case Studies
- In Vivo Efficacy : A study evaluated the effects of a benzo[d][1,3]dioxole derivative on mouse models of inflammation and cancer. The results showed that treatment significantly reduced tumor size and inflammatory markers compared to control groups .
- Structure-Activity Relationship (SAR) : Research focusing on analogues of this compound revealed that specific substituents on the benzene ring were crucial for enhancing biological activity. Removal or modification of these groups led to a marked decrease in efficacy .
Q & A
Q. What are the common synthetic routes for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting 3-methylbenzenesulfonyl chloride with a benzo[d][1,3]dioxol-5-yl-containing precursor (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine) in a polar aprotic solvent like DMSO or DMF. Sodium methoxide/methanol systems are often used for deprotonation and catalysis, with yields optimized by controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–12 hours at 60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are key diagnostic signals?
- 1H NMR : The benzo[d][1,3]dioxol-5-yl group shows a singlet at δ 6.0–6.2 ppm (2H, dioxolane protons) and aromatic protons between δ 6.7–7.1 ppm. The 3-methylbenzenesulfonamide moiety exhibits a singlet at δ 2.4–2.6 ppm (3H, CH3) and deshielded aromatic protons at δ 7.4–7.8 ppm.
- 13C NMR : The dioxolane carbons appear at δ 101–102 ppm, while the sulfonamide’s methyl group resonates at δ 21–22 ppm.
- HRMS : Accurate mass measurement (e.g., [M+H]+) confirms molecular formula .
Q. How can researchers troubleshoot low yields during the final coupling step of the sulfonamide group?
Low yields often arise from incomplete activation of the sulfonyl chloride or competing side reactions. Strategies include:
- Using fresh sulfonyl chloride to avoid hydrolysis.
- Adding a base (e.g., triethylamine) to scavenge HCl and drive the reaction.
- Employing anhydrous solvents and inert atmospheres to prevent moisture interference .
Advanced Research Questions
Q. What computational methods are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities. Key parameters include:
- Ligand preparation : Optimize protonation states at physiological pH (e.g., the hydroxyl group may act as a hydrogen bond donor).
- Target selection : Use crystallographic data (PDB) for receptors like uPAR or Nrf2, where benzo[d][1,3]dioxol-5-yl derivatives show activity .
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry or sulfonamide conformation?
- Crystallization : Grow crystals via slow evaporation (e.g., methanol/water mixture) to obtain high-quality diffraction data.
- Refinement : Use SHELXL for structure refinement. Key metrics include R-factor (<5%) and electron density maps to confirm the hydroxypropyl group’s spatial orientation and sulfonamide planarity .
- Challenges : Polymorphism or twinning may require data collection at low temperatures (100 K) .
Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC50 values in neurogenesis assays)?
- Experimental design : Standardize assay protocols (e.g., cell line, passage number, and incubation time).
- Data normalization : Use internal controls (e.g., ATP quantification via ELISA) to correct for cell viability variations .
- Meta-analysis : Compare results with structurally related compounds (e.g., diphenyl acrylonitrile derivatives) to identify substituent effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
